Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate
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Overview
Description
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C11H11BrClFO2 and a molecular weight of 309.56 g/mol It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups depending on the nucleophile used.
Reduction: The corresponding alcohol, tert-butyl 5-bromo-2-chloro-4-fluorobenzyl alcohol.
Hydrolysis: 5-bromo-2-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromo-4-fluorobenzoate: Similar structure but lacks the chlorine atom.
Tert-butyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the fluorine atom.
Tert-butyl 5-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.
Uniqueness
Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRFXLSARUPTOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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